molecular formula C12H13BrO2 B7894887 2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone

Cat. No.: B7894887
M. Wt: 269.13 g/mol
InChI Key: PPZQSYOROPEXFZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone is an organic compound characterized by a bromo-substituted phenyl ring attached to a cyclopropyl group via an ether linkage

Synthetic Routes and Reaction Conditions:

  • Bromination and Esterification: The synthesis can begin with 2-methylphenol, which undergoes bromination to form 4-bromo-2-methylphenol. This intermediate is then esterified to produce the corresponding phenol ether.

  • Cyclopropanation: The phenol ether is then subjected to cyclopropanation using a suitable reagent like diazomethane to introduce the cyclopropyl group, resulting in the target compound.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions are common, where the bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the manufacture of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-methoxyphenoxy)-1-cyclopropylethanone: Similar structure but with a methoxy group instead of a methyl group.

  • 2-(4-Bromo-2-methylphenoxy)-ethanol: Similar phenyl ring but with an alcohol group instead of a cyclopropyl group.

Uniqueness: 2-(4-Bromo-2-methylphenoxy)-1-cyclopropylethanone is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence its biological activity and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8-6-10(13)4-5-12(8)15-7-11(14)9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZQSYOROPEXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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